N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide is a synthetic small molecule characterized by a benzodioxole moiety linked to an acetamide group, which is further substituted with a 5-(4-chlorophenyl)isoxazole ring. The benzodioxole group (1,3-benzodioxol-5-yl) contributes to metabolic stability and lipophilicity, while the 4-chlorophenylisoxazole moiety introduces electronic and steric effects that may enhance target binding . Its synthesis likely involves reductive amination or nucleophilic substitution, similar to related compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-14-4-2-13(3-5-14)17-8-15(22-26-17)9-19(23)21-10-12-1-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJDPLHLWXSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and isoxazole intermediates. Common synthetic routes include:
Preparation of benzo[d][1,3]dioxole intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of isoxazole intermediate: This involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride.
Coupling of intermediates: The final step involves coupling the benzo[d][1,3]dioxole and isoxazole intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares core structural motifs with several analogs, but key differences in substituents lead to distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility: The dimethylamino group in Compound 64 increases water solubility relative to the target compound’s chloro substituent .
- Electronic Effects : The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, which may stabilize charge-transfer interactions in enzyme binding, unlike the electron-donating methyl group in Compound 64’s isoxazole .
Key Research Findings
Substituent Impact on Bioactivity :
- Bromine (C26, SW-C165) and chlorine (target compound) in aromatic rings enhance antimicrobial and enzyme-inhibitory activities via halogen bonding .
- Methyl and methoxy groups (e.g., Compound 64) improve solubility but may reduce target affinity compared to halogenated analogs .
Heterocycle Influence :
- Isoxazole (target compound) vs. benzimidazole (Compound 28) alters selectivity: isoxazoles favor pathogenicity targets, while benzimidazoles target human enzymes .
Synthetic Accessibility :
- Reductive amination () offers higher yields (~58–80%) compared to multi-step couplings (e.g., Compound 28 at 84%) .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring, which is known for its diverse biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant antitumor activity against various cancer cell lines:
The IC50 values indicate that these compounds exhibit lower toxicity towards normal cells (IC50 > 150 µM), suggesting a selective action against cancer cells. Mechanistic studies have demonstrated that the anticancer effects may involve the inhibition of EGFR tyrosine kinase , induction of apoptosis through the mitochondrial pathway (altering Bax and Bcl-2 levels), and disruption of cell cycle progression .
Antibacterial Activity
In addition to anticancer properties, compounds related to this compound have been evaluated for their antibacterial activities . A study on similar dioxole derivatives showed promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Staphylococcus epidermidis | Variable |
| Escherichia coli | Variable |
These derivatives exhibited significant antibacterial properties with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activity of this compound are multifaceted:
- EGFR Inhibition : The compound may inhibit EGFR signaling pathways crucial for cancer cell proliferation.
- Apoptosis Induction : It has been shown to promote apoptosis through mitochondrial pathways by modulating pro-apoptotic and anti-apoptotic proteins.
- Antibacterial Mechanisms : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- A study involving a series of benzo[d][1,3]dioxole derivatives reported that certain compounds exhibited significant cytotoxicity against HepG2 cells while sparing normal fibroblast cells.
- Another research effort focused on the synthesis and evaluation of isoxazole derivatives indicated that modifications in substituents could enhance both anticancer and antibacterial activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
